氟化铈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

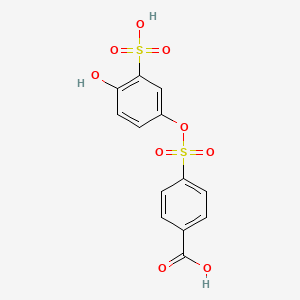

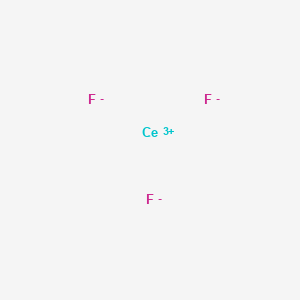

Cerium fluoride, also known as Cerium fluoride, is a useful research compound. Its molecular formula is CeF3 and its molecular weight is 197.111 g/mol. The purity is usually 95%.

The exact mass of the compound Cerium fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cerium fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerium fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

增强聚合物性能

氟化铈: 已被发现能显著改善聚乳酸 (PLA) 薄膜的机械性能、结晶度和热性能。 当添加到 PLA 中时,CeF₃ 作为一种有效的成核剂,增强了聚合物的透明度和抗拉强度 。这种应用在生产一次性产品方面特别有利,因为这些特性至关重要。

抛光中的研磨材料

镧铈氟化物研磨剂 的合成证明了该化合物在抛光应用中的实用性。 它对抛光光学玻璃特别有效,由于其与二氧化硅 (SiO₂) 的化学相互作用,可提供干净平坦的表面 。这使其成为制造精密光学元件的宝贵材料。

氧敏感应用

CeF₃ 被用于氧敏感应用,例如金属生产,因为它不溶于水。 它在氧反应性存在问题的环境中充当铈的来源,确保相关过程的完整性 。

肿瘤治疗和诊断

研究表明,CeF₃ 纳米粒子 可被开发成用于治疗和诊断癌症的氧化还原活性药物。 它们的氧化还原活性为肿瘤学应用提供了一个很有前途的平台 。

细胞抗氧化应激保护

CeF₃ 纳米粒子已显示出在保护细胞免受氧化应激方面的潜力。 这些纳米粒子中 Ce³⁺ 离子的发光在氧化成 Ce⁴⁺ 时被猝灭,从而可以同时监测纳米粒子的行为和细胞微环境内的氧化还原状态 。

生物降解聚合物增强

将 CeF₃ 纳入 PLA 等生物降解聚合物可以提高它们的性能特性。 这包括增加结晶度和机械强度,使其更适合从包装到生物医学器械的更广泛的应用范围 。

作用机制

Target of Action

Cerium fluoride, specifically in the form of cerium (III) fluoride nanoparticles (CeF3 NPs), primarily targets human cells, both normal and cancerous . In the context of radiation therapy, it has been found to interact differently with normal human mesenchymal stem cells (hMSC) and cancer cells (MCF-7 line) .

Mode of Action

Cerium fluoride interacts with its targets by modulating their response to X-ray radiation . It effectively prevents the formation of hydrogen peroxide and hydroxyl radicals in an irradiated aqueous solution, exhibiting pronounced antioxidant properties . This modulation of oxidative stress is a key aspect of its mode of action.

Biochemical Pathways

The primary biochemical pathway affected by cerium fluoride involves the response to intracellular oxidative stress and DNA repair . Cerium fluoride nanoparticles can modulate the expression of genes associated with the development of intracellular oxidative stress, cell redox status, and the DNA-repair system after X-ray irradiation .

Pharmacokinetics

It’s worth noting that cerium fluoride can dissolve in dmso and react to form a coordination complex , which may influence its bioavailability and pharmacokinetics.

Result of Action

The action of cerium fluoride results in differential effects on normal and cancer cells. It protects normal cells (hMSC) from radiation-induced proliferation arrest, increasing their viability and mitochondrial membrane potential . Conversely, it induces cell death in MCF-7 cancer cells, causing radiation-induced mitochondrial hyperpolarization .

Action Environment

The action of cerium fluoride can be influenced by environmental factors such as temperature and pressure . For instance, cerium fluoride evaporates without decomposition, but the melt can react with the boat material, suggesting that evaporation by electron beam is preferable . Therefore, the environment plays a crucial role in determining the compound’s action, efficacy, and stability.

安全和危害

未来方向

Exposing cerium fluoride to ultrafast pulses of light sends its atoms into a dance that momentarily enlists the spins of electrons, causing them to align with the atomic rotation . This alignment would otherwise require a powerful magnetic field to activate, since cerium fluoride is naturally paramagnetic with randomly oriented spins even at zero temperature . This discovery significantly expands the application of cerium fluoride .

生化分析

Biochemical Properties

Cerium fluoride plays a significant role in biochemical reactions, particularly due to its redox-active properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, cerium fluoride nanoparticles have been shown to modulate the activity of enzymes involved in oxidative stress responses. These nanoparticles can prevent the formation of hydrogen peroxide and hydroxyl radicals, demonstrating pronounced antioxidant properties . Additionally, cerium fluoride interacts with proteins involved in DNA repair, modulating their expression and activity in response to oxidative stress .

Cellular Effects

Cerium fluoride has notable effects on various cell types and cellular processes. In normal human mesenchymal stem cells, cerium fluoride nanoparticles protect against radiation-induced proliferation arrest, enhancing cell viability and mitochondrial membrane potential . Conversely, in cancer cells such as the MCF-7 line, cerium fluoride induces cell death by causing mitochondrial hyperpolarization and increasing the number of double-strand breaks in DNA . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, cerium fluoride exerts its effects through several mechanisms. It can bind to biomolecules, influencing their structure and function. For example, cerium fluoride nanoparticles can interact with DNA, proteins, and enzymes, leading to changes in their activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, cerium fluoride can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cerium fluoride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that cerium fluoride nanoparticles maintain their antioxidant properties over extended periods, providing sustained protection against oxidative stress . The compound’s stability can be affected by environmental conditions, such as pH and temperature, which may influence its efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of cerium fluoride vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and enhances cellular function. At high doses, cerium fluoride can induce toxic effects, including oxidative damage and cell death . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

Cerium fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s antioxidant properties influence metabolic flux and metabolite levels, protecting cells from oxidative damage and maintaining cellular homeostasis . Additionally, cerium fluoride can modulate the activity of enzymes involved in redox reactions, further influencing metabolic pathways and cellular function .

Transport and Distribution

Within cells and tissues, cerium fluoride is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. For instance, cerium fluoride nanoparticles can be internalized by cells through endocytosis, allowing them to accumulate in specific cellular compartments . This targeted distribution enhances the compound’s efficacy and minimizes potential side effects.

Subcellular Localization

Cerium fluoride’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, cerium fluoride nanoparticles can localize to the mitochondria, where they exert their antioxidant effects by scavenging reactive oxygen species . This subcellular targeting enhances the compound’s therapeutic potential and minimizes off-target effects.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Cerium fluoride can be achieved through a precipitation reaction between cerium nitrate and sodium fluoride.", "Starting Materials": [ "Cerium nitrate", "Sodium fluoride", "Distilled water" ], "Reaction": [ "Dissolve cerium nitrate in distilled water to form a clear solution.", "Add sodium fluoride to the solution slowly while stirring continuously.", "A white precipitate of cerium fluoride will form.", "Filter the precipitate and wash it with distilled water to remove any impurities.", "Dry the cerium fluoride precipitate in an oven at 100°C for several hours until it is completely dry.", "The final product is a white crystalline powder of cerium fluoride." ] } | |

CAS 编号 |

7758-88-5 |

分子式 |

CeF3 |

分子量 |

197.111 g/mol |

IUPAC 名称 |

trifluorocerium |

InChI |

InChI=1S/Ce.3FH/h;3*1H/q+3;;;/p-3 |

InChI 键 |

QCCDYNYSHILRDG-UHFFFAOYSA-K |

SMILES |

[F-].[F-].[F-].[Ce+3] |

规范 SMILES |

F[Ce](F)F |

| 37317-01-4 7758-88-5 |

|

物理描述 |

Hexagonal crystals or powder; [Merck Index] Insoluble in water and acids; [Hawley] |

Pictograms |

Irritant |

同义词 |

cerium fluoride cerium trifluoride cerous fluoride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

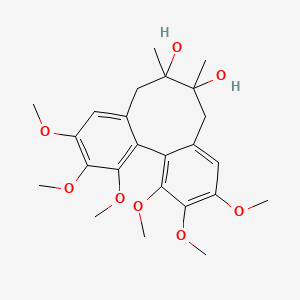

![(4S)-4-[(3S,5R,8R,9S,10S,13R,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3-methylideneoxolan-2-one](/img/structure/B1219888.png)

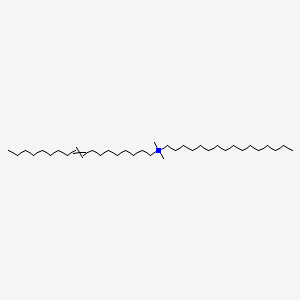

![5H-Pyrido[4,3-b]indole](/img/structure/B1219891.png)

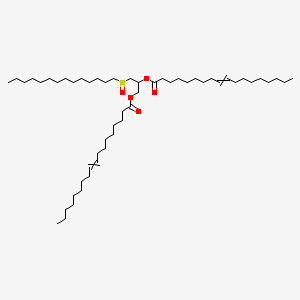

![2,6-Ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylmethylsulfanyl]phenol](/img/structure/B1219892.png)

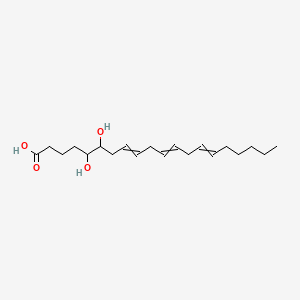

![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17R)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1219893.png)